molecular formula C21H22N2O4 B2981175 1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene CAS No. 338392-43-1

1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene

Cat. No.: B2981175
CAS No.: 338392-43-1
M. Wt: 366.417
InChI Key: FYBHBBKESHGKEN-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications

Inclusion Complex Formation and Hydrogen Bonding

1,3,5-Tris(4-nitrobenzoyl)benzene, a compound with a similar nitrobenzoyl functional group, was prepared and found to form crystalline inclusion complexes with certain solvents. These complexes are mediated by C–H···O hydrogen bonding, highlighting the potential of nitrobenzoyl compounds in creating specific host-guest interactions for molecular recognition and encapsulation applications (Pigge et al., 2000).

Synthesis and Structural Analysis

The reactivity of nitro groups with other compounds, such as in the synthesis of n,n-diethyl-3,3a-dihydro-3-methylbenzofuro[3,2-c]isoxazole-3-carboxamide, provides insight into the chemical transformations that nitrobenzoyl compounds can undergo. This includes thermal reactions to yield addition products, as demonstrated by the reaction of 3-nitrobenzo[b]furan with diethylaminopropyne (Wit et al., 1980).

Electrophilic Nitro Compounds in Cycloaddition Reactions

Electrophilic nitro compounds, like nitrobenzothiophenes, when reacted with dienes, showcase polar Diels–Alder reactions. This suggests the utility of nitrobenzoyl derivatives in synthesizing complex heterocyclic structures, which could have applications in developing pharmaceuticals and agrochemicals (Rosa et al., 2015).

Anion Transport and Supramolecular Chemistry

The modification of compounds to include strong electron-withdrawing substituents, such as nitro groups, significantly increases their anionophoric activity. This indicates the potential of nitrobenzoyl derivatives in creating efficient anion transporters for applications in membrane science and ion-selective sensors (Peng et al., 2016).

Properties

IUPAC Name

[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] 4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)15-4-6-16(7-5-15)20-12-19(20)14(3)22-27-21(24)17-8-10-18(11-9-17)23(25)26/h4-11,13,19-20H,12H2,1-3H3/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBHBBKESHGKEN-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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